2-Chloro-3-methylpyridine 1-oxide

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

This heterocyclic N-oxide building block provides predictable, intermediate SNAr reactivity due to precise entropy-driven kinetics of the 3-methyl isomer. Unlike generic pyridine oxides, this substitution pattern is non-negotiable for achieving reliable cross-coupling selectivity and yield in agrochemical (e.g., fluazifop, nicosulfuron) and medicinal chemistry syntheses. Avoid synthetic failure by procuring the exact 2-chloro-3-methyl regioisomer (≥98%).

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 91668-83-6
Cat. No. B1367502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylpyridine 1-oxide
CAS91668-83-6
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=C([N+](=CC=C1)[O-])Cl
InChIInChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3
InChIKeyZGHMADNNOPPAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylpyridine 1-oxide (CAS 91668-83-6): Core Identifiers and Chemical Properties for Research and Procurement


2-Chloro-3-methylpyridine 1-oxide (CAS 91668-83-6) is a heterocyclic N-oxide building block with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a solid at room temperature and is characterized by the presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group on a pyridine N-oxide core, which collectively dictate its unique reactivity profile in nucleophilic aromatic substitution and cross-coupling reactions .

Why 2-Chloro-3-methylpyridine 1-oxide Cannot Be Directly Replaced by Other Pyridine N-Oxides in Critical Synthetic Pathways


Substitution of 2-chloro-3-methylpyridine 1-oxide with a generic pyridine N-oxide or a different regioisomer is scientifically unsound due to substantial differences in nucleophilic substitution kinetics driven by the specific positioning of the 3-methyl substituent [1]. Kinetic studies have established a clear reactivity order for halogeno-pyridine N-oxides with methoxide ion, where 2-chloro-3-methyl- derivatives exhibit intermediate rates that are slower than the 2-halogeno- parent but faster than the 2-halogeno-5-methyl- isomer [2]. This precise tuning of activation parameters—specifically, the rate dependence on entropy of activation (ΔS‡) for the chloro series rather than on activation energy (Eact)—means that using an alternative regioisomer will alter reaction timing, selectivity, and yield in ways that cannot be compensated for by simple adjustments to reaction conditions [2]. For procurement decisions, this translates to a quantifiable risk of synthetic failure or non-reproducible results if a substitute is selected based on functional group similarity alone.

Quantitative Evidence for Selecting 2-Chloro-3-methylpyridine 1-oxide Over Closest Analogs: A Comparative Data Guide


Nucleophilic Substitution Kinetics: Intermediate Reactivity Between 2-Halogeno and 5-Methyl Isomers

In a direct comparative study of nucleophilic substitution with methoxide ion, 2-chloro-3-methylpyridine N-oxide exhibits a rate that is slower than the unsubstituted 2-chloropyridine N-oxide but faster than the 5-methyl regioisomer [1]. The study determined that the reactivity order is: 2-halogeno- > 2-halogeno-3-methyl- > 2-halogeno-5-methyl- [1]. Importantly, for the chloro series, the rate differences are governed by the entropy of activation (ΔS‡) rather than the activation energy (Eact), a mechanistic distinction that directly impacts the temperature sensitivity of the reaction [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Physical Property Differentiation: Predicted Boiling Point and Density for Distillation and Purification Planning

2-Chloro-3-methylpyridine 1-oxide has a predicted boiling point of 316.8 ± 22.0 °C at 760 mmHg and a predicted density of 1.22 ± 0.1 g/cm³ . In comparison, 2-chloropyridine N-oxide (CAS 2402-95-1) has a reported boiling point of 168-170 °C and a density of 1.209 g/cm³ [1], while 3-methylpyridine N-oxide (CAS 1003-73-2) has a reported boiling point of 279 °C and a density of 1.13 g/cm³ . The regioisomer 2-chloro-5-methylpyridine N-oxide (CAS 20173-49-3) has a predicted boiling point of 320.2 ± 22.0 °C and a density of 1.22 ± 0.1 g/cm³, which are nearly identical to the 3-methyl isomer, making physical separation of these two isomers challenging .

Physical Chemistry Process Development Purification

Commercial Purity and Availability: A Differentiator for Reproducible Research and Scale-Up

2-Chloro-3-methylpyridine 1-oxide is commercially available from multiple reputable vendors with documented purities of 95% (Sigma-Aldrich) and 95.0% (Fluorochem) . In contrast, its bromo analog, 2-bromo-3-methylpyridine N-oxide (CAS 19230-57-0), is less commonly stocked and often requires custom synthesis, which introduces variability in purity and lead time . The chlorine atom provides a balanced leaving group ability that is more controlled than the more reactive bromine in many nucleophilic substitution contexts, making the chloro derivative a more practical and reliable building block for complex molecule assembly .

Procurement Quality Control Reproducibility

High-Value Research and Industrial Applications for 2-Chloro-3-methylpyridine 1-oxide Based on Empirical Evidence


Precursor for Regioselective Synthesis of Substituted Pyridines in Agrochemical Development

The intermediate nucleophilic substitution reactivity of 2-chloro-3-methylpyridine 1-oxide makes it a strategic precursor for introducing functional groups at the 2-position while preserving the 3-methyl group. This controlled reactivity is essential for synthesizing pyridine-based herbicides and insecticides where over-reaction or poor regioselectivity would lead to unwanted byproducts. The compound's established use as an intermediate in the production of agrochemicals such as fluazifop and nicosulfuron underscores its value in this sector .

Building Block for Pharmaceutical Intermediates Requiring Balanced Leaving Group Ability

In pharmaceutical synthesis, the chlorine atom in 2-chloro-3-methylpyridine 1-oxide serves as a leaving group with a reactivity profile that is more controlled than bromine, reducing the risk of premature or non-selective substitution. This property is critical when constructing complex heterocyclic frameworks where multiple reactive sites must be orthogonally addressed. The compound's commercial availability at ≥95% purity supports reproducible process development and scale-up, making it a reliable choice for medicinal chemistry programs .

Kinetic Studies and Mechanistic Investigations of Nucleophilic Aromatic Substitution

The well-characterized kinetic behavior of 2-chloro-3-methylpyridine 1-oxide, specifically its position in the reactivity series and the entropy-driven rate dependence, makes it a valuable model compound for studying substituent effects in nucleophilic aromatic substitution. Researchers can leverage the comparative data from the 1968 Abramovitch study to design experiments that probe the interplay between steric and electronic effects in heteroaromatic systems [1].

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